molecular formula C8H4Cl2N2 B1314484 4,7-Dichlorocinnoline CAS No. 82362-93-4

4,7-Dichlorocinnoline

Cat. No.: B1314484
CAS No.: 82362-93-4
M. Wt: 199.03 g/mol
InChI Key: NINQYOWDHNSQQS-UHFFFAOYSA-N
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Description

4,7-Dichlorocinnoline is a heterocyclic aromatic organic compound with the molecular formula C8H4Cl2N2 It is a derivative of cinnoline, where two chlorine atoms are substituted at the 4 and 7 positions of the cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichlorocinnoline typically involves the following steps:

    Condensation: 3-chloroaniline is condensed with diethyl ethoxymethylene malonate in the presence of paraffin oil at a temperature range of 230-260°C.

    Cyclization: The resulting product undergoes cyclization to form a quinoline derivative.

    Hydrolysis: The intermediate is hydrolyzed using sodium hydroxide solution to yield 4-hydroxy-7-chloroquinoline.

    Decarboxylation: The hydrolyzed product is then subjected to decarboxylation under pressure and elevated temperature.

    Chlorination: Finally, the 4-hydroxy-7-chloroquinoline is chlorinated using phosphorus oxychloride to obtain this compound

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves:

    Hydrolysis and Acid Adjustment: Using 10% sodium hydroxide solution to prepare 4-hydroxy-7-chloroquinoline-3-carboxylic acid.

    Decarboxylation: Producing 4-hydroxy-7-chloroquinoline.

    Chlorination: Using phosphorus oxychloride to obtain this compound crude products.

    Refining: One-step refining to achieve a product purity of over 99%.

Chemical Reactions Analysis

Types of Reactions

4,7-Dichlorocinnoline undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The chlorine atoms in the 4 and 7 positions are highly reactive and can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary amines, thiols, and alkoxides are commonly used. The reactions typically occur under mild conditions with the use of solvents like ethanol or dimethylformamide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

Scientific Research Applications

4,7-Dichlorocinnoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Dichlorocinnoline involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Antagonism: It can act as an antagonist to certain receptors, preventing the binding of natural ligands and modulating biological responses.

    Pathways Involved: The specific pathways depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dichloroquinoline: Similar in structure but with a quinoline ring instead of a cinnoline ring.

    4-Chlorocinnoline: Contains only one chlorine atom at the 4 position. It has different reactivity and applications.

    7-Chlorocinnoline: Contains only one chlorine atom at the 7 position. It is used in different synthetic pathways.

Uniqueness

4,7-Dichlorocinnoline is unique due to the presence of two chlorine atoms at specific positions, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

4,7-dichlorocinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(10)4-11-12-8(6)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINQYOWDHNSQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=NC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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